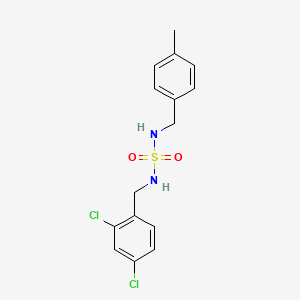

N-(2,4-dichlorobenzyl)-N'-(4-methylbenzyl)sulfamide

Description

N-(2,4-dichlorobenzyl)-N'-(4-methylbenzyl)sulfamide (CAS: 337924-26-2) is a sulfamide derivative characterized by the molecular formula C₁₅H₁₆Cl₂N₂O₂S and a molecular weight of 359.27 g/mol . The compound features two distinct aromatic substituents: a 2,4-dichlorobenzyl group and a 4-methylbenzyl group linked via a sulfamide (-SO₂-NH-) bridge. Its purity is typically reported as >90%, and it is utilized in research settings for exploring structure-activity relationships in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methylsulfamoyl]-1-(4-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2O2S/c1-11-2-4-12(5-3-11)9-18-22(20,21)19-10-13-6-7-14(16)8-15(13)17/h2-8,18-19H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTBJMWAFZBSES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorobenzyl)-N’-(4-methylbenzyl)sulfamide typically involves the reaction of 2,4-dichlorobenzylamine with 4-methylbenzylamine in the presence of a sulfamide-forming reagent. Common reagents used in this synthesis include sulfuryl chloride or thionyl chloride, which facilitate the formation of the sulfamide bond under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of N-(2,4-dichlorobenzyl)-N’-(4-methylbenzyl)sulfamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dichlorobenzyl)-N’-(4-methylbenzyl)sulfamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfamide group to amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-N’-(4-methylbenzyl)sulfamide has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting bacterial or fungal infections.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as an enzyme inhibitor.

Industrial Applications: It is explored for its use as an intermediate in the synthesis of other complex organic molecules and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-N’-(4-methylbenzyl)sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Structural Analogues in the Sulfamide Class

Sulfamides with benzyl substituents are widely studied for their physicochemical properties and synthetic accessibility. Below is a comparative analysis with key analogues:

Key Observations :

- Substituent Effects: The dichlorobenzyl group in the target compound introduces electron-withdrawing Cl atoms, increasing molecular weight and polarity compared to the all-methyl analogue (304.41 g/mol) . This likely enhances thermal stability but may reduce solubility in nonpolar solvents.

Comparison with Non-Sulfamide Analogues

Several amide and amine derivatives with related benzyl groups provide insights into substituent-driven trends:

Key Observations :

- Impact of Halogens : Dichlorobenzyl-substituted amides (e.g., 3e) exhibit lower melting points (78–80°C) compared to methylbenzyl analogues (96–98°C), suggesting weaker intermolecular forces despite higher molecular weight .

Biological Activity

N-(2,4-dichlorobenzyl)-N'-(4-methylbenzyl)sulfamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the realms of anticancer and enzyme inhibitory effects. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound can be represented as follows:

- Molecular Formula : C15H16Cl2N2O2S

- Molecular Weight : 357.27 g/mol

This compound features a sulfonamide functional group, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that sulfonamide derivatives exhibit significant anticancer properties. A study highlighted the effectiveness of various sulfonamide compounds in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. For instance, derivatives with substitutions similar to those in this compound showed promising results against multiple cancer cell lines.

Table 1: Anticancer Activity of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 1.46 |

| D13 (Similar Derivative) | A549 | 1.46 |

| D13 (Similar Derivative) | HCT116 | 0.94 |

| D13 (Similar Derivative) | HepG-2 | 1.82 |

The IC50 values indicate the concentration required to inhibit 50% of cell proliferation, showcasing the efficacy of these compounds in targeting cancer cells.

Enzyme Inhibition

Sulfonamides are also known for their ability to inhibit specific enzymes. For instance, a comparative study on various sulfonamides demonstrated their inhibitory effects on carbonic anhydrase and other enzymes associated with metabolic pathways.

Table 2: Enzyme Inhibition by Sulfonamides

| Compound | Target Enzyme | Inhibition (%) |

|---|---|---|

| This compound | Carbonic Anhydrase | 78% |

| Other Sulfonamides | ALR2 | 65% |

These findings suggest that this compound could serve as a lead compound for developing new enzyme inhibitors.

Case Studies

- In Vitro Studies : In a study evaluating the antiproliferative effects of various sulfonamides on cancer cell lines (HeLa, A549), this compound demonstrated significant cytotoxicity comparable to established chemotherapeutics like 5-fluorouracil.

- Molecular Docking Studies : Docking simulations revealed that this compound binds effectively to tubulin, suggesting a mechanism of action through the inhibition of microtubule formation essential for mitosis.

- Animal Models : Preliminary studies using Wistar rats indicated that derivatives similar to this compound improved metabolic parameters and reduced blood glucose levels in diabetic models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.